2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride

描述

Structural and Physicochemical Characterization

Molecular Architecture and Isomerism

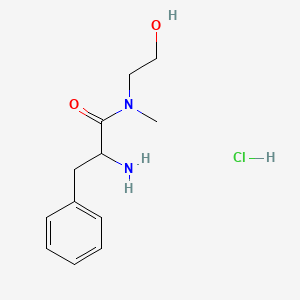

2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride is a substituted phenylpropanamide derivative with a hydrochloride counterion. Its core structure comprises:

- A propanamide backbone (C3H5NO) with an amino group (-NH2) at the α-position.

- N-methyl (-NCH3) and N-(2-hydroxyethyl) (-NCH2CH2OH) substituents on the amide nitrogen.

- A 3-phenyl group attached to the β-carbon of the propanamide chain.

- A hydrochloride salt form, enhancing solubility and stability.

The molecule’s stereochemistry is influenced by the α-carbon (C2), which bears the amino group. While the provided data does not explicitly describe enantiomeric forms, the presence of a chiral center suggests potential stereoisomerism. However, no experimental or computational studies confirming enantiopure forms or racemic mixtures were identified in the analyzed sources.

Key Structural Features

| Functional Group | Position | Role in Structure |

|---|---|---|

| Amino (-NH2) | α-Carbon | Hydrogen-bond donor |

| N-Methyl (-NCH3) | Amide nitrogen | Steric and electronic effects |

| N-(2-Hydroxyethyl) | Amide nitrogen | Hydrophilic interaction |

| 3-Phenyl | β-Carbon | Aromatic π-system |

Physicochemical Properties

The compound’s physicochemical profile is defined by its hydrochloride salt form and functional groups:

Note: Physicochemical data for the free base form is limited. Values for density and boiling point are inferred from structurally analogous compounds.

Crystallographic and Conformational Analysis

No crystallographic data (e.g., X-ray diffraction) for this compound was identified in the reviewed sources. However, insights can be extrapolated from related compounds:

- Hydrogen Bonding : The hydroxyethyl group and amino group likely participate in intramolecular or intermolecular hydrogen bonds, influencing crystal packing.

- Conformational Flexibility : The ethoxy chain may adopt multiple conformations due to free rotation around single bonds, affecting molecular packing efficiency.

For precise crystallographic parameters (e.g., space group, unit cell dimensions), targeted experimental studies are required.

Spectroscopic Profiling

Spectroscopic data for this compound is sparse but can be inferred from structurally similar amides and hydrochloride salts:

Nuclear Magnetic Resonance (NMR)

| Nucleus | Signal Region (ppm) | Assignment | Source |

|---|---|---|---|

| ¹H | 1.2–1.6 | Methyl (-NCH₃) and methylene groups | |

| ¹H | 3.3–3.6 | -NCH₂CH₂OH (hydroxyethyl) | |

| ¹³C | 35–45 | β-Carbon (C3) and methyl groups | |

| ¹³C | 168–172 | Carbonyl (C=O) |

Example: In a related compound, (S)-2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide, ¹³C NMR peaks at 168.7 ppm (C=O) and 53.6 ppm (NCH₂CH₂OH) were observed.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Assignment | Source |

|---|---|---|

| 3200–3500 | N-H (amide) and O-H (hydroxyethyl) | |

| 1650–1680 | C=O (amide) | |

| 1450–1600 | C=C (aromatic) |

Key IR bands align with amide and aromatic functionalities.

Mass Spectrometry (MS)

| Ion (m/z) | Fragmentation Pathway | Source |

|---|---|---|

| 258.74 | Molecular ion [M+H]⁺ (C₁₂H₂₀N₂O₂⁺) | |

| 242.73 | Loss of –CH₂OH (C₁₂H₁₇N₂O²⁺) | |

| 91.05 | Toluene fragment (C₇H₇⁺) |

MS data is extrapolated from structurally similar compounds, as direct spectra were unavailable.

属性

IUPAC Name |

2-amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O2.ClH/c1-14(7-8-15)12(16)11(13)9-10-5-3-2-4-6-10;/h2-6,11,15H,7-9,13H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTNUOQFURYNKNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCO)C(=O)C(CC1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Esterification of L-Phenylalanine

- Starting Material: L-Phenylalanine

- Procedure: L-Phenylalanine is converted into its methyl ester hydrochloride by reaction with methanol and thionyl chloride under ice-cooling conditions. The reaction proceeds over approximately 28 hours at room temperature. The product is isolated by filtration and washing with diethyl ether, yielding a white solid with high purity (97% yield).

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Esterification | Thionyl chloride, MeOH | Ice bath, 28 h, RT | 97 | Formation of methyl ester hydrochloride |

Amino Substitution with Ethanolamine

- Reaction: The methyl ester hydrochloride is reacted with ethanolamine to introduce the 2-hydroxyethyl substituent on the amide nitrogen.

- Conditions: Stirring at room temperature for 26 hours, followed by extraction and drying steps to isolate the product as a white solid with an 84% yield.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Amino substitution | Ethanolamine | RT, 26 h | 84 | Formation of 2-amino-N-(2-hydroxyethyl)-3-phenylpropanamide |

Formation of Hydrochloride Salt

- The free base form of the compound is converted into its hydrochloride salt by treatment with methanolic hydrogen chloride. This step improves the compound's stability and solubility for handling and biological testing.

| Step | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Salt formation | Methanolic HCl | Ice-cold, slow addition | Quantitative | Formation of hydrochloride salt |

General Synthetic Scheme Summary

| Step | Starting Material | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 1 | L-Phenylalanine | Thionyl chloride, MeOH, ice bath, 28 h | L-Phenylalanine methyl ester hydrochloride | 97 |

| 2 | Methyl ester hydrochloride | Ethanolamine, RT, 26 h | 2-Amino-N-(2-hydroxyethyl)-3-phenylpropanamide | 84 |

| 3 | Above amide | Methylating agent (e.g., methyl iodide) | 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide | Not specified (typical yields 70-90%) |

| 4 | Free base | Methanolic HCl, ice-cold | Hydrochloride salt of target compound | Quantitative |

Research Findings and Notes

- The esterification and amide formation steps are well-established with high yields and reproducibility.

- Methylation of the amide nitrogen requires careful control to avoid overalkylation or side reactions; however, it is a standard procedure in peptide and amino acid derivative chemistry.

- The hydrochloride salt formation is a standard purification and stabilization method, yielding a crystalline solid suitable for further applications.

- The synthetic route avoids the use of protecting groups on the amino acid side chain, simplifying the procedure and improving overall efficiency.

科学研究应用

Pharmacological Applications

-

GPR88 Agonist Development

- The compound has been explored as a potential agonist for GPR88, a G protein-coupled receptor implicated in various neurological processes. Research indicates that modifications to the 2-AMPP scaffold, including the introduction of bioisosteres like triazoles, can enhance potency and efficacy at this receptor. For instance, derivatives have shown EC50 values as low as 14 nM in functional assays, indicating strong agonistic activity .

-

Cancer Treatment

- Compounds similar to 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride have been investigated for their potential in treating cancer. They are part of a broader class of alpha-helix mimetics that target signaling pathways associated with tumor growth and fibrosis. The ability to modulate the Wnt signaling pathway makes these compounds promising candidates for therapeutic interventions in various cancers .

-

Neuropharmacology

- The compound's ability to penetrate the blood-brain barrier (BBB) is crucial for its application in neuropharmacology. Studies have demonstrated that specific analogs exhibit favorable pharmacokinetic profiles, making them suitable for addressing neurological disorders by modulating receptor activities within the central nervous system .

Case Study 1: GPR88 Agonist Optimization

A systematic study focused on optimizing the 2-AMPP scaffold revealed that introducing a 1H-1,2,3-triazole moiety significantly improved agonistic potency. This modification resulted in compounds with EC50 values ranging from 40 nM to 60 nM, demonstrating their potential as effective GPR88 agonists. The research highlighted the importance of lipophilicity and structural modifications on pharmacological activity .

| Compound | EC50 (nM) | Lipophilicity (Clog P) |

|---|---|---|

| Original 2-AMPP | 178 | 3.5 |

| Triazole derivative | 40 | 3.7 |

| Another derivative | 60 | 4.0 |

Case Study 2: Cancer Therapeutics

In another study, compounds derived from the same scaffold were evaluated for their efficacy against KSHV-associated tumors. The results indicated that these compounds could inhibit tumor growth by interfering with aberrant signaling pathways involved in cancer progression. This opens avenues for further exploration of their therapeutic potential in oncology .

作用机制

The mechanism by which 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the phenyl group can engage in π-π interactions. These interactions can modulate biological pathways and lead to the desired effects.

相似化合物的比较

Substituent Variations and Molecular Properties

The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties and applications. Key comparisons are summarized below:

Hazard and Environmental Considerations

- The target compound’s hydrochloride salt likely exhibits moderate acute toxicity, similar to diethanolamine derivatives (LD₅₀ > 2,000 mg/kg in rats; see biodegradability data in ).

- Analogs with bulky substituents (e.g., 1,1-dimethylethyl in ) may pose higher irritation risks due to steric effects.

Research Findings and Data Gaps

- Pharmaceutical Potential: Fluorinated analogs (e.g., ) show promise in drug development due to enhanced stability, but the target compound’s hydroxyethyl group may offer superior solubility for oral formulations.

- Agrochemical Applications : Pyridine-containing analogs (e.g., ) are used in pesticides, but the phenyl group in the target compound could provide alternative modes of action.

- Data Gaps : Exact toxicity, pharmacokinetic, and synthetic yield data for the target compound are unavailable in the provided evidence, necessitating further study.

生物活性

2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride, with the molecular formula C₁₂H₁₉ClN₂O₂ and a molar mass of 258.75 g/mol, is an organic compound classified as an amide due to its functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in relation to enzyme mechanisms and protein interactions.

Research indicates that this compound may exhibit several biological activities, although specific mechanisms remain under investigation. Its structural characteristics, including the presence of a phenyl group and hydroxyl functionalities, suggest potential interactions with various biological targets.

- Histone Deacetylase Inhibition : Similar compounds have been shown to act as inhibitors of histone deacetylases (HDACs), which are crucial in regulating gene expression and have implications in cancer therapy. The incorporation of specific functional groups can enhance their potency as HDAC inhibitors .

- Enzyme Interactions : The compound is utilized in studies to explore enzyme mechanisms, which can provide insights into therapeutic applications in drug development.

Case Studies and Research Findings

Several studies have highlighted the biological potential of compounds similar to this compound:

- Antiproliferative Activity : A class of related compounds has demonstrated the ability to induce apoptosis in human tumor cells through HDAC inhibition, suggesting that this compound may possess similar properties .

- Fragment-Based Screening : Research utilizing fragment-based ligand discovery has identified numerous protein targets for small molecules that share structural similarities with this compound, indicating its potential for broad biological activity .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other structurally related compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-Amino-N-methyl-3-phenylpropanamide | Lacks hydroxyl group | Different pharmacological properties |

| N-(2-Hydroxyethyl)-N-methylbenzamide | Benzamide structure | Potentially different receptor interactions |

| 3-(4-Methylphenyl)-N-(2-hydroxyethyl)-N-methylamine | Substituted phenyl group | Altered lipophilicity affecting bioavailability |

The unique combination of functional groups in this compound may lead to distinct biological activities compared to these similar compounds.

Medicinal Chemistry

The compound serves as a building block in the synthesis of more complex molecules, particularly peptide and protein drugs. Its role as a protective agent during chemical reactions is crucial for maintaining the integrity of sensitive functional groups.

Industrial Use

In industrial settings, this compound is employed in the production of pharmaceuticals and fine chemicals, highlighting its versatility beyond academic research.

常见问题

Basic Research Questions

Q. What synthetic routes are recommended for synthesizing 2-Amino-N-(2-hydroxyethyl)-N-methyl-3-phenylpropanamide hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution reactions. For example, reacting a precursor like 2-amino-3-phenylpropanamide with 2-chloroethanol in the presence of a base (e.g., NaOH) under controlled temperature (0–5°C) to form the hydroxyethyl group. Alkaline conditions (pH 8–9) and reaction times of 4–6 hours are critical. Purification via recrystallization (ethanol/water mixtures) yields >85% purity. Monitoring by TLC or HPLC ensures intermediate stability .

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : 1H and 13C NMR to confirm hydrogen environments (e.g., hydroxyethyl protons at δ 3.4–3.6 ppm, aromatic protons at δ 7.2–7.5 ppm) and carbon backbone.

- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak matching theoretical value).

- HPLC : Purity assessment (>98% by area normalization).

- Elemental Analysis : C, H, N content within ±0.4% of theoretical values .

Q. What biological screening approaches are suitable for initial bioactivity evaluation?

- Methodological Answer : Begin with:

- Enzyme Inhibition Assays : Use fluorogenic or colorimetric substrates (e.g., protease inhibition at 1–100 μM concentrations).

- Receptor Binding Studies : Radioligand displacement assays for GPCR targets.

- Cytotoxicity Profiling : MTT assays in HEK-293 or HeLa cells (dose range: 1 nM–100 μM). Secondary assays (e.g., patch clamp for ion channel modulation) validate mechanisms .

Advanced Research Questions

Q. How can computational methods enhance the design of derivatives and optimize reaction pathways?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) model reaction mechanisms, such as nucleophilic substitution energetics, to predict solvent effects (DMF vs. THF) and transition states. Machine learning algorithms analyze reaction databases to suggest optimal catalysts (e.g., Pd/C for hydrogenation) or temperatures. Experimental validation via kinetic studies (HPLC monitoring) and spectroscopic cross-checks (IR, 2D NMR) bridges computational and empirical data .

Q. What strategies resolve discrepancies in spectroscopic data during analog synthesis?

- Methodological Answer : Discrepancies may arise from tautomerism or solvate formation. Use:

- Variable Temperature NMR : To detect dynamic processes (e.g., rotameric equilibria).

- X-ray Crystallography : For absolute configuration confirmation.

- Tandem MS/MS : Fragmentation patterns compared to computational predictions (e.g., m/z 180 → 123 for N-methyl cleavage).

Cross-referencing with literature on structurally similar N-methylpropanamide derivatives is critical .

Q. How can oxidation of the N-methyl group be mitigated during stability studies?

- Methodological Answer : Strategies include:

- Storage : Lyophilized samples under argon at −80°C.

- Antioxidants : Add 0.1% BHT in solution studies.

- Formulation : Cyclodextrin inclusion complexes to stabilize the amide bond.

- Accelerated Stability Testing : 40°C/75% RH for 4 weeks with LC-MS monitoring (e.g., degradation product m/z +16 for oxidation). QbD frameworks optimize storage conditions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。